molecular formula C13H14ClN3O B7459152 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide

2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B7459152
M. Wt: 263.72 g/mol
InChI Key: WXBVOUQVWIRMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide, also known as CPAA, is a chemical compound that has been studied for its potential applications in scientific research. CPAA is a synthetic compound that was first synthesized in 2011 by a team of chemists led by Dr. Shu-Jiang Tu at the Shanghai Institute of Materia Medica in China. Since then, CPAA has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular signaling pathways. 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in the regulation of cell growth and survival. 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded or damaged proteins. The inhibition of these enzymes and proteins by 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is believed to contribute to its anticancer and neuroprotective effects.
Biochemical and Physiological Effects
2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the regulation of synaptic plasticity. In cancer cells, 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to regulate the activity of various ion channels and receptors, leading to the modulation of synaptic plasticity and the enhancement of learning and memory.

Advantages and Limitations for Lab Experiments

2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has several advantages as a research tool, including its high potency, selectivity, and stability. 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have a high degree of selectivity for its target enzymes and proteins, making it a valuable tool for studying their biological functions. 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is also stable under a wide range of experimental conditions, making it suitable for use in both in vitro and in vivo experiments. However, like all research tools, 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are required to ensure the safety and efficacy of 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide in research experiments.

Future Directions

There are several potential future directions for research involving 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide. One area of interest is the development of 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide-based anticancer drugs that could be used to treat a variety of cancers. Another area of interest is the development of 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide-based neuroprotective agents that could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide could be used as a tool for studying the biological functions of its target enzymes and proteins, leading to a better understanding of their roles in disease pathways. Further research is needed to fully explore the potential applications of 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide in scientific research.

Synthesis Methods

The synthesis of 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide involves a multi-step process that begins with the reaction of 4-chloropyrazole with N-(2,3-dimethylphenyl)acetamide in the presence of a base catalyst. This reaction produces an intermediate compound, which is then treated with a reducing agent to yield 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide. The synthesis of 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been optimized over the years, and several modifications to the original method have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In neuroscience, 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been studied for its potential role in regulating synaptic plasticity, which is critical for learning and memory. 2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has also been investigated as a potential inhibitor of various enzymes and proteins involved in disease pathways, making it a promising lead compound for drug discovery.

properties

IUPAC Name

2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-4-3-5-12(10(9)2)16-13(18)8-17-7-11(14)6-15-17/h3-7H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBVOUQVWIRMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C=N2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloropyrazol-1-yl)-N-(2,3-dimethylphenyl)acetamide

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